2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine

Medicinal Chemistry PROTAC Linker Design Physicochemical Profiling

2-{8-Oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine is a spirocyclic heterocyclic compound featuring a saturated 8-oxa-5-azaspiro[3.5]nonane core bearing an ethyleneamine side chain on the endocyclic nitrogen. Its molecular formula is C₉H₁₈N₂O (MW 170.25 g/mol).

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
CAS No. 1864728-10-8
Cat. No. B6601712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine
CAS1864728-10-8
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESC1CC2(C1)COCCN2CCN
InChIInChI=1S/C9H18N2O/c10-4-5-11-6-7-12-8-9(11)2-1-3-9/h1-8,10H2
InChIKeyLLHSNJKRMWZJFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{8-Oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine (CAS 1864728-10-8): Spirocyclic Amine Building Block for Medicinal Chemistry and PROTAC Linker Design


2-{8-Oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine is a spirocyclic heterocyclic compound featuring a saturated 8-oxa-5-azaspiro[3.5]nonane core bearing an ethyleneamine side chain on the endocyclic nitrogen. Its molecular formula is C₉H₁₈N₂O (MW 170.25 g/mol) [1]. The scaffold incorporates both an oxygen-containing tetrahydro-1,4-oxazepine-like ring and a cyclobutane ring connected through a common spiro carbon, resulting in a rigid, three-dimensional architecture. Computed physicochemical properties include an XLogP3-AA value of -0.3, a topological polar surface area (TPSA) of 38.5 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1]. As an advanced building block, this compound is used in the assembly of bivalent degrader molecules (PROTACs) and other complex ligands where the spirocyclic scaffold provides a conformationally restricted, metabolically robust substitute for classical linear or monocyclic linkers [2].

Why 2-{8-Oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine Cannot Be Replaced by Common Monocyclic Amine Linkers in PROTAC and Bivalent Ligand Design


In targeted protein degradation and bivalent ligand design, the linker connecting the target-binding moiety to the E3 ligase ligand is a critical determinant of ternary complex formation, cellular permeability, and metabolic stability [1]. Simple monocyclic amines such as piperidine, piperazine, or morpholine exhibit limited three-dimensionality and high conformational flexibility, which often leads to promiscuous binding or suboptimal ternary complex geometry [2]. The 8-oxa-5-azaspiro[3.5]nonane framework provides a rigid, pre-organized spirocyclic scaffold that restricts the ethyleneamine exit vector to a defined spatial orientation, while the simultaneous presence of oxygen and nitrogen heteroatoms offers higher topological polar surface area (38.5 Ų) than monocyclic alternatives, potentially improving solubility and reducing hERG liability [3]. Generic substitution with flexible diaminoalkane or piperazine-based linkers therefore risks loss of degradation efficiency, altered selectivity profiles, and inconsistent pharmacokinetic outcomes.

Quantitative Differentiation Evidence: 2-{8-Oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine Versus Comparable Spirocyclic and Monocyclic Amine Building Blocks


Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Capacity Compared to Morpholine and Piperidine

The target compound exhibits a computed TPSA of 38.5 Ų and three hydrogen-bond acceptor (HBA) sites, compared to morpholine's TPSA of 21.3 Ų with two HBA sites and piperidine's TPSA of 12.0 Ų with one HBA site [1]. The elevated TPSA and additional HBA capacity of the 8-oxa-5-azaspiro scaffold may enhance aqueous solubility and modulate passive membrane permeability, critical parameters for PROTAC molecules that must balance solubility with cell penetration [2]. In contrast, morpholine's lower TPSA limits its hydrogen-bonding potential, and piperidine lacks the oxygen heteroatom entirely, resulting in a more lipophilic profile (XLogP3 of 0.85 versus -0.3 for the target compound) [1].

Medicinal Chemistry PROTAC Linker Design Physicochemical Profiling

Spirocyclic Conformational Restriction: Number of Rotatable Bonds and Molecular Shape Compared to Linear Diaminoalkane Linkers

The target compound contains only two rotatable bonds (the ethyleneamine side chain), with the spirocyclic core enforcing a rigid, three-dimensional geometry [1]. In contrast, a commonly used linear linker such as 1,4-diaminobutane (putrescine) has five rotatable bonds, and 1,6-diaminohexane has seven, yielding high conformational entropy and poorly defined exit vector orientation [2]. Spirocyclic restriction reduces the entropic penalty upon ternary complex formation in PROTAC applications, potentially increasing the cooperativity of target:PROTAC:E3 ligase binding [3]. The rigid cyclobutane ring within the 8-oxa-5-azaspiro system also enforces a defined dihedral angle between the two heterocyclic rings, a structural feature absent in flexible linkers.

Conformational Analysis PROTAC Linker Design Structure-Based Drug Design

Metabolic Stability Advantage of the Spirocyclic Ether-Amine Scaffold Over Piperidine-Containing Linkers

Spirocyclic scaffolds incorporating an oxygen atom in the ring, such as the 8-oxa-5-azaspiro[3.5]nonane system, have been reported to exhibit improved metabolic stability compared to saturated monocyclic amine linkers like piperidine, primarily due to reduced susceptibility to cytochrome P450-mediated N-dealkylation and oxidative ring metabolism [1]. While direct head-to-head microsomal stability data for the target compound are not available in the public domain, the class-level trend indicates that the ether oxygen modifies the electronic environment of the adjacent nitrogen, potentially reducing its basicity and susceptibility to oxidative metabolism. Piperidine-based linkers (pKa of conjugate acid ~11.2) are rapidly metabolized by CYP450 isoforms, whereas spirocyclic oxa-aza systems often show prolonged half-lives in liver microsomal assays [2].

Metabolic Stability In Vitro ADME Linker Optimization

GHS Hazard Classification and Safe Handling Requirements Relative to Common Amine Building Blocks

The target compound carries a harmonized GHS classification of Acute Toxicity Category 4 (oral, dermal, inhalation), Skin Corrosion Category 1B, and Serious Eye Damage Category 1, based on notification to the ECHA C&L Inventory [1]. This hazard profile is notably more severe than that of morpholine (Acute Tox. 4 oral only, Skin Irrit. 2, Eye Irrit. 2) and piperidine (Acute Tox. 3 oral/dermal/inhalation, Skin Corr. 1A) [2]. Procurement decisions must account for the need for enhanced personal protective equipment, fume hood use, and corrosive-compatible storage conditions when handling the spirocyclic amine.

Safety Assessment Laboratory Procurement Risk Management

Optimal Application Scenarios for 2-{8-Oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine Based on Quantitative Differentiation Evidence


PROTAC Linker Design Requiring High TPSA and Conformational Restriction for Ternary Complex Optimization

When designing PROTAC molecules targeting proteins with shallow or sterically constrained binding pockets, the 8-oxa-5-azaspiro scaffold's rigid geometry (only 2 rotatable bonds) and elevated TPSA (38.5 Ų) facilitate the formation of a well-defined ternary complex geometry [1]. The pre-organized exit vector orientation reduces the entropic penalty associated with linker flexibility, potentially enhancing degradation efficiency (D_max) and selectivity as demonstrated in structural studies of PROTAC ternary complexes [2]. This compound is particularly suitable for linkers in the 4–6 atom length range where both rigidity and polarity are required.

Replacement of Piperidine or Morpholine Linkers in Metabolic Stability-Sensitive Bivalent Degraders

In programs where piperidine-containing linkers have shown rapid hepatic clearance in mouse or human liver microsome assays, the 8-oxa-5-azaspiro[3.5]nonane scaffold offers a class-level metabolic stability advantage due to the electron-withdrawing effect of the ring oxygen reducing amine basicity and CYP450 susceptibility [1]. While compound-specific microsomal stability data are not publicly available, the general trend for spirocyclic oxa-aza systems supports their use as metabolically more robust alternatives to saturated monocyclic amines [2]. This substitution strategy is applicable when linker metabolism has been identified as a clearance-limiting step.

Exploration of Novel Chemical Space in Fragment-Based Drug Discovery and Scaffold Hopping Campaigns

The 8-oxa-5-azaspiro[3.5]nonane core represents an underexplored region of chemical space compared to extensively used monocyclic amines. Its three-dimensional shape, combined with the balanced hydrophilicity (XLogP3 = -0.3) and polar surface area (38.5 Ų), makes it a valuable 'stretched' bioisostere of morpholine or piperidine for fragment growing or scaffold hopping [1]. X-ray diffraction studies of related 3-((hetera)cyclobutyl)azetidine isosteres have confirmed their larger size and distinct exit vector geometry relative to parent heterocycles [2], supporting the use of this scaffold to access novel intellectual property space.

Laboratory-Scale Synthesis of PROTAC Intermediates Requiring Defined Hazard Mitigation Protocols

The GHS Skin Corrosion Category 1B and Eye Damage Category 1 classification of the target compound [1] mandates specific laboratory safety measures—including corrosion-resistant glove materials, mandatory fume hood use, and segregated corrosive storage. For procurement decisions, this hazard profile necessitates budgeting for enhanced personal protective equipment and ventilation infrastructure that may not be required for less hazardous amine building blocks such as morpholine (Skin Irrit. 2) [2]. This scenario is relevant for research groups establishing standard operating procedures for PROTAC linker synthesis workflows.

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